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Compound of Interest

Compound Name: Arprinocid-N-oxide

Cat. No.: B1216231

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arprinocid-N-oxide is the primary active metabolite of the anticoccidial agent Arprinocid. This
document provides a comprehensive technical overview of Arprinocid-N-oxide, including its
chemical and physical properties, proposed mechanism of action, and available quantitative
data on its biological activity. Detailed experimental methodologies, where available, are
provided to support further research and development.

Chemical and Physical Properties

Arprinocid-N-oxide is a purine derivative and the N-oxide metabolite of Arprinocid. Its
chemical structure and key properties are summarized below.
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Property Value Reference

CAS Number 55779-19-6 [1]

Chemical Formula C12HoCIFNsO [1]

Molecular Weight 293.69 g/mol [1]
9-[(2-chloro-6-

IUPAC Name fluorophenyl)methyl]-9H-purin-  [1]

6-amine 1-oxide

Synonyms Arprinocid-1-N-oxide [1]

Mechanism of Action

The anticoccidial activity of Arprinocid is primarily attributed to its metabolite, Arprinocid-N-
oxide. The proposed mechanism of action involves the host's metabolic machinery to exert its
effect on the parasite.

Arprinocid-N-oxide's primary mode of action is through its interaction with the cytochrome P-
450 enzyme system within the host cell. This interaction is believed to lead to a cascade of
events that ultimately cause the destruction of the parasite's endoplasmic reticulum, leading to
cell death.[2] This effect on the endoplasmic reticulum has been observed as cellular vacuole
formation in both HeLa cells and Eimeria tenella merozoites.[2] The inhibition of this toxic effect
by SKF-525A, a known inhibitor of microsomal drug metabolism, further supports the
involvement of the cytochrome P-450 system.[2]

Interestingly, unlike its parent compound, the anticoccidial action of Arprinocid-N-oxide is not
reversed by excess hypoxanthine, suggesting that its mechanism is not primarily due to the
inhibition of purine transport.[3]

Proposed mechanism of action for Arprinocid-N-oxide.

Quantitative Data

The biological activity of Arprinocid-N-oxide has been quantified in in vitro studies. It
demonstrates significantly greater potency than its parent compound, Arprinocid.
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Cell Line / . Arprinocid- . .

Assay . Endpoint . Arprinocid Reference
Organism N-oxide

Cytotoxicity HelLa Cells IDso 5.0 ppm Not Reported  [2]
Eimeria
tenella in

Anticoccidial ) )

o chick kidney IDso 0.30 ppm 20 ppm [3]

Activity o
epithelial
cells

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Arprinocid-N-
oxide are not extensively published. However, based on the available literature, the following
methodologies can be inferred.

Synthesis of Arprinocid-N-oxide

A general method for the synthesis of N-oxides from their corresponding amine precursors
involves oxidation. While a specific protocol for Arprinocid-N-oxide is not available, a
plausible approach would involve the following steps:

» Dissolution: Arprinocid is dissolved in a suitable organic solvent, such as dichloromethane or
chloroform.

o Oxidation: An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or
hydrogen peroxide, is added to the solution, typically at a controlled temperature (e.g., 0 °C
to room temperature).

e Monitoring: The reaction progress is monitored by a suitable analytical technique, such as
thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

o Work-up and Purification: Once the reaction is complete, the reaction mixture is washed to
remove excess oxidizing agent and byproducts. The crude product is then purified, for
example, by column chromatography, to yield pure Arprinocid-N-oxide.

General workflow for the synthesis of Arprinocid-N-oxide.
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In Vitro Cytotoxicity Assay (HeLa Cells)

The cytotoxicity of Arprinocid-N-oxide in HeLa cells can be determined using a standard MTT
(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar cell viability
assay.

e Cell Culture: HelLa cells are cultured in a suitable medium (e.g., DMEM) supplemented with
fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5%
COa..

o Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to
adhere overnight.

e Treatment: The culture medium is replaced with fresh medium containing various
concentrations of Arprinocid-N-oxide. A vehicle control (e.g., DMSO) is also included.

e Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or
72 hours).

o MTT Assay: After incubation, the MTT reagent is added to each well and incubated to allow
for the formation of formazan crystals by viable cells.

e Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g.,
DMSO or a specialized buffer).

o Measurement: The absorbance of the solubilized formazan is measured using a microplate
reader at a specific wavelength (e.g., 570 nm).

» Data Analysis: The absorbance values are used to calculate the percentage of cell viability
relative to the vehicle control. The IDso value is determined by plotting the cell viability
against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anticoccidial Assay (Eimeria tenella)

The anticoccidial activity of Arprinocid-N-oxide can be assessed in an in vitro model using
primary chick kidney epithelial cells infected with Eimeria tenella sporozoites.
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o Cell Culture: Primary chick kidney epithelial cells are isolated and cultured in a suitable
medium.

« Infection: Confluent cell monolayers are infected with freshly excysted Eimeria tenella
sporozoites.

» Treatment: After allowing the sporozoites to invade the host cells, the culture medium is
replaced with fresh medium containing various concentrations of Arprinocid-N-oxide.

 Incubation: The infected cells are incubated for a period sufficient to allow for the
development of the parasite's intracellular stages (e.g., schizonts).

o Assessment of Parasite Development: The effect of the compound on parasite development
is quantified. This can be done by various methods, such as:

o Microscopic examination: Counting the number of developed schizonts per field of view.
o Molecular methods: Quantifying parasite DNA or RNA using gPCR or RT-gPCR.

o Reporter assays: Using genetically modified parasites that express a reporter gene (e.g.,
luciferase or GFP).

o Data Analysis: The extent of parasite development in the treated groups is compared to that
in the untreated control group. The IDso value is calculated from the dose-response curve.

Conclusion

Arprinocid-N-oxide is the potent, active metabolite of the anticoccidial drug Arprinocid. Its
mechanism of action is linked to the cytochrome P-450 system and results in the destruction of
the parasite's endoplasmic reticulum. The quantitative data available demonstrates its
significantly higher in vitro activity compared to its parent compound. The experimental
protocols outlined in this guide provide a framework for further investigation into the properties
and potential applications of Arprinocid-N-oxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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